N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAADLVVVJCDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-chlorophenylsulfonyl derivative, followed by the introduction of the furan ring and the nitrobenzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound’s uniqueness lies in its combination of sulfonyl, furan, and nitrobenzamide groups. Below is a comparative analysis with structurally related molecules from the evidence:
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a compound that falls under the category of sulfonamide derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group, a furan ring, and a nitrobenzamide moiety. The presence of the chlorobenzene sulfonyl group is particularly significant as it enhances the compound's electronic properties, potentially affecting its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₄S |
| Molecular Weight | 364.79 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Variable depending on solvent |
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to antibacterial effects by disrupting bacterial growth and proliferation .
The furan moiety in the compound may enhance its interaction with biological targets due to its electron-rich nature, facilitating binding to active sites of enzymes or receptors.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The inhibition of folate synthesis is a key mechanism through which these compounds exert their antibacterial effects. In vitro studies have demonstrated effective inhibition against various bacterial strains, supporting their potential as therapeutic agents .
Antidiabetic Potential
Recent studies have explored the antidiabetic properties of related benzamide derivatives. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring can significantly enhance inhibitory activity against enzymes like α-glucosidase and α-amylase, which are critical in carbohydrate metabolism . The incorporation of electron-donating and electron-withdrawing groups has been shown to optimize the inhibitory potential of these compounds.
Other Biological Activities
In addition to antibacterial and antidiabetic effects, sulfonamide derivatives have demonstrated a range of other biological activities, including:
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cells.
- Antioxidant : Scavenging free radicals and reducing oxidative stress .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition at low concentrations.
- Antidiabetic Activity : A series of synthesized benzamide derivatives were tested for their ability to inhibit α-glucosidase and α-amylase. The most active compound showed an IC50 value significantly lower than standard drugs used for diabetes management, indicating strong potential for further development .
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide?
The synthesis typically involves multi-step reactions: (1) formation of the 4-chlorobenzenesulfonyl intermediate via sulfonylation, (2) coupling with a furan-containing ethylamine derivative, and (3) amidation with 3-nitrobenzoyl chloride. Key conditions include inert atmosphere (N₂/Ar) for sulfonylation, controlled temperatures (0–5°C for amidation), and purification via column chromatography. Intermediate stability is critical, as reactive groups (e.g., nitro) may require protection .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for nitrobenzamide), sulfonamide protons (δ 3.1–3.5 ppm), and furan ring protons (δ 6.2–7.4 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Identifies sulfonyl S=O (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹), and nitro NO₂ (~1520 cm⁻¹) stretches .
Q. How can purity and stability be assessed during synthesis?
Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor impurities. Stability studies under varying pH (2–9) and temperatures (25–60°C) reveal degradation pathways (e.g., hydrolysis of sulfonamide or nitro reduction). USP standards for related sulfonamides suggest thresholds for impurity acceptance (<0.1% for major byproducts) .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the sulfonamide and nitro groups?
The electron-withdrawing nitro group reduces nucleophilicity at the benzamide moiety, while the 4-chlorobenzenesulfonyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. Computational DFT studies (e.g., Gaussian 09) can map electrostatic potentials to predict reactive sites .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Purity Verification : Impurities >95% via HPLC, as contaminants (e.g., dechlorinated byproducts) may skew results.
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers .
Q. What in silico methods predict target interactions for this compound?
- Molecular Docking (AutoDock Vina) : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., nitro vs. cyano) on inhibitory potency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace 4-chloro with 4-fluoro (electron-withdrawing) or 4-methoxy (electron-donating) on the benzenesulfonyl group.
- Bioassays : Test derivatives against enzyme targets (e.g., tyrosine kinases) to identify critical pharmacophores.
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Q. What methodologies address solubility challenges in biological assays?
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
